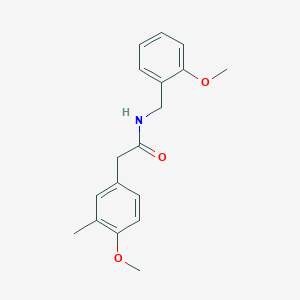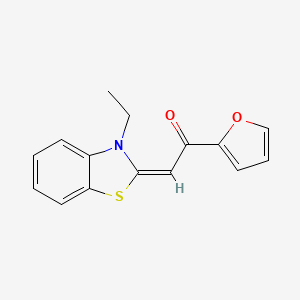![molecular formula C15H21NO2 B5312126 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used as a research chemical and has been found to have potential applications in the field of pain management. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide acts on the mu opioid receptor, which is located in the brain and spinal cord. When 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide binds to the mu opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals. This results in the relief of pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been found to have other biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has also been found to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several advantages as a research chemical. It is relatively easy to synthesize and has a high potency, which makes it useful for studying the mu opioid receptor. However, its potential for abuse and toxicity limit its use in laboratory experiments, and it is important to handle the compound with caution.
Orientations Futures
There are several future directions for research on 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu opioid receptor. Another area of interest is the development of new formulations that can be used for pain management. Additionally, further studies are needed to determine the long-term effects of 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide on the brain and body, as well as its potential for abuse and addiction.
Méthodes De Synthèse
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can be synthesized through a multistep process starting with the reaction of 2-bromotoluene with magnesium in the presence of ether to form 2-methylphenylmagnesium bromide. This is then reacted with ethyl 2-bromopropionate to form 2-(2-methylphenyl)propionic acid ethyl ester. The final step involves the reaction of the ethyl ester with tetrahydrofuran and hydroxylamine hydrochloride to form 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide.
Applications De Recherche Scientifique
2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential use as an analgesic in the treatment of pain. It has been found to have a high affinity for the mu opioid receptor, which is responsible for mediating pain relief. In preclinical studies, 2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have potent analgesic effects, with a potency similar to that of morphine.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-3-4-7-13(11)10-15(17)16-12(2)14-8-5-9-18-14/h3-4,6-7,12,14H,5,8-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXFNQCLKKOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![3-(3-chlorophenyl)-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312071.png)
![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)

![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)